molecular formula C23H28ClN3O3S2 B3223026 N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE CAS No. 1216660-47-7

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B3223026
CAS No.: 1216660-47-7
M. Wt: 494.1 g/mol
InChI Key: KUDDWAJBDLRLAC-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(phenylsulfanyl)acetamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The molecule further incorporates a morpholine-ethyl chain and a phenylsulfanyl acetamide moiety, with the hydrochloride salt enhancing its solubility in polar solvents.

The morpholine group likely improves aqueous solubility, while the phenylsulfanyl moiety may influence redox properties or binding affinity to sulfur-rich protein pockets.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-17-8-9-19(28-2)21-22(17)31-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-30-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDWAJBDLRLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions, often using a halogenated precursor.

    Formation of the Phenylsulfanyl Acetamide Moiety: This step involves the reaction of a phenylsulfanyl acetic acid derivative with an amine to form the acetamide linkage.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and aromatic moieties, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Functionalized Aromatics: Formed through substitution reactions

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

    Fluorescent Probes: The benzothiazole core can be modified to create fluorescent probes for imaging and diagnostic applications.

Medicine

    Antimicrobial Agents: Exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

    Anticancer Agents: Shows potential in inhibiting cancer cell growth and inducing apoptosis.

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the target application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related benzimidazole and benzothiazole derivatives reported in the literature.

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and the benzimidazole derivatives 3s and 3t described in :

Feature Target Compound 3s/3t (Benzimidazole Derivatives)
Core Structure Benzothiazole (1,3-benzothiazole) Benzimidazole (1H-benzimidazole)
Sulfur-Containing Group Phenylsulfanyl (C6H5-S-) Sulfonyl (SO2) and sulfinyl (SO) groups
Methoxy Substitution 4-Methoxy on benzothiazole 5-/6-Methoxy on benzimidazole
Amino Groups Morpholin-4-yl-ethylamine N,N-Dimethylamino benzene-sulfonyl
Solubility Modifiers Hydrochloride salt, morpholine Dimethylamino sulfonyl groups

Key Observations :

  • The phenylsulfanyl group may confer distinct redox properties compared to the sulfonyl/sulfinyl groups in 3s/3t , which are more electronegative and polar .
  • The morpholine-ethyl chain in the target compound likely enhances solubility in both aqueous and lipid environments, whereas the dimethylamino groups in 3s/3t prioritize polar interactions.
Pharmacological Potential

Benzothiazoles and benzimidazoles are both privileged scaffolds in medicinal chemistry:

  • Benzothiazoles: Known for kinase inhibition and antitumor activity (e.g., riluzole analogs). The methyl and methoxy groups in the target compound may tune lipophilicity and metabolic stability.
  • Benzimidazoles (3s/3t) : Often used as proton pump inhibitors or antimicrobial agents. The sulfonyl groups in 3s/3t may enhance binding to cysteine residues in enzymes like H+/K+-ATPase .

The target compound’s phenylsulfanyl group could mimic disulfide bonds in proteins, offering a unique mechanism of action compared to sulfonyl/sulfinyl-containing analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE

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